molecular formula C6H10OS B13606880 1-(Ethylthio)but-3-en-2-one

1-(Ethylthio)but-3-en-2-one

Cat. No.: B13606880
M. Wt: 130.21 g/mol
InChI Key: OTPJHJUVBZWNSP-UHFFFAOYSA-N
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Description

1-(Ethylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It is characterized by the presence of an ethylthio group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylthio)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted butenones depending on the nucleophile used.

Scientific Research Applications

1-(Ethylthio)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylthio)but-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The ethylthio group can undergo cleavage under acidic conditions, generating thiols that participate in conjugate addition reactions with α,β-unsaturated ketones . This reactivity is crucial for its role in forming β-keto sulfides and other derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(Ethylthio)but-3-en-2-one is unique due to its specific reactivity profile, particularly in thio-Michael addition reactions. Its ability to generate thiols in situ under mild conditions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

1-ethylsulfanylbut-3-en-2-one

InChI

InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h3H,1,4-5H2,2H3

InChI Key

OTPJHJUVBZWNSP-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C=C

Origin of Product

United States

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